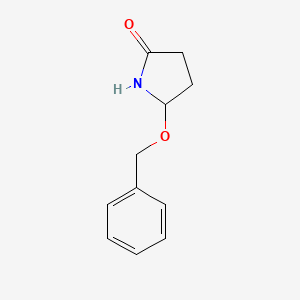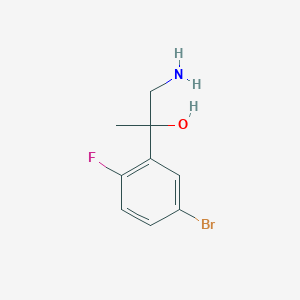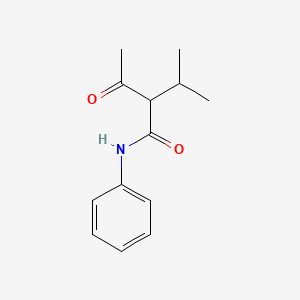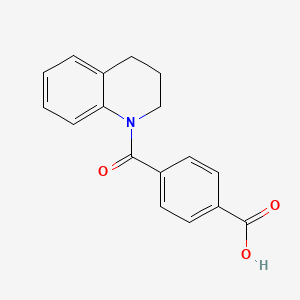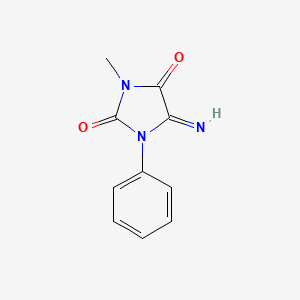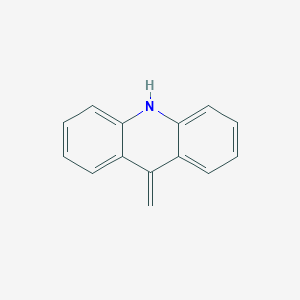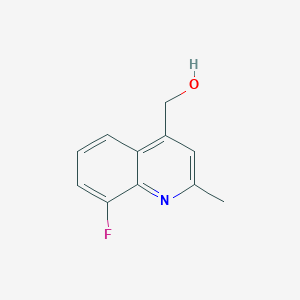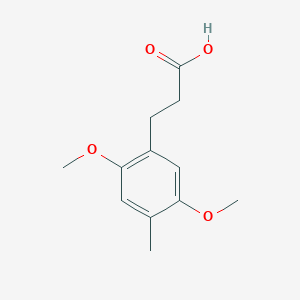![molecular formula C17H36N2O3Si B8477469 tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B8477469.png)
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group:
Protection of the Hydroxyl Group: The hydroxyl group at the 4-position is protected using tert-butyldimethylsilyl chloride under basic conditions to form the tert-butyldimethylsilyloxy group.
Formation of the Carboxylate Group: The carboxylate group at the 1-position is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products and impurities.
化学反応の分析
Types of Reactions
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its functional groups allow for the attachment of fluorescent or radioactive labels, facilitating the study of biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or other piperidine-sensitive pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: Lacks the tert-butyldimethylsilyloxy group, resulting in different reactivity and properties.
4-(tert-Butyldimethylsilyloxy)piperidine-1-carboxylate: Lacks the aminomethyl group, affecting its biological activity and synthetic applications.
Tert-butyl 3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of the tert-butyldimethylsilyloxy group, leading to different chemical reactivity and stability.
Uniqueness
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is unique due to the presence of both the aminomethyl and tert-butyldimethylsilyloxy groups. This combination of functional groups imparts distinct reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C17H36N2O3Si |
|---|---|
分子量 |
344.6 g/mol |
IUPAC名 |
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-10-9-14(13(11-18)12-19)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3 |
InChIキー |
YBYJDQAYYDVAGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]pyrazine](/img/structure/B8477392.png)

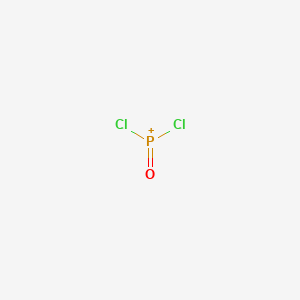
![2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B8477418.png)
![(2S,3S,7S)-7-(Iodomethyl)-2,3-diphenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B8477424.png)
